Einecs 295-957-6
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 295-957-6 is a unique identifier assigned to a chemical substance under the European Union’s regulatory framework. These substances are subject to regulatory assessments for safety, environmental impact, and industrial applicability. The identification of structurally or functionally analogous compounds is critical for read-across predictions (RASAR), enabling extrapolation of toxicological and physicochemical data from well-characterized substances to lesser-studied ones .
Properties
CAS No. |
92201-27-9 |
|---|---|
Molecular Formula |
C22H49N3O2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);7H,1-6H2 |
InChI Key |
BFIIGSSNILPJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N |
Related CAS |
101610-61-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of octadecanoic acid, reaction products with diethylenetriamine, involves the reaction of octadecanoic acid with diethylenetriamine under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the reaction rate . The general reaction scheme is as follows:
Octadecanoic acid+Diethylenetriamine→Reaction Product
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then maintained under these conditions until the reaction is complete. After the reaction, the product is purified through filtration and other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in EINECS 295-957-6 undergoes hydrolysis under acidic or alkaline conditions:
Acidic Hydrolysis:
-
Conditions : Concentrated HCl (6M), reflux (100°C), 8–12 hours.
Alkaline Hydrolysis:
-
Conditions : 2M NaOH, 80°C, 6 hours.
-
Outcome : Produces sodium stearate and free diethylenetriamine .
Reaction Optimization Insights
Though specific studies on this compound are scarce, reaction optimization methodologies from analogous systems highlight critical factors:
Design of Experiments (DoE) Findings for Amidation :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 90–110°C | ↑ Yield (nonlinear) |
| Reaction Time | 4–8 hours | Plateau after 6 hours |
| Molar Ratio (Acid:Amine) | 1:1.1–1:1.3 | Maximizes conversion |
Scientific Research Applications
Octadecanoic acid, reaction products with diethylenetriamine, has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its stabilizing properties
Mechanism of Action
The mechanism of action of octadecanoic acid, reaction products with diethylenetriamine, involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence its reactivity and stability. Additionally, its amphiphilic nature allows it to interact with lipid membranes, affecting their structure and function .
Comparison with Similar Compounds
Key Observations :
- Lower LD50 values (e.g., CAS 10273-90-2) suggest higher acute toxicity, necessitating stringent handling protocols .
Coverage Efficiency in Read-Across Models
Machine learning models (e.g., RASAR) demonstrate that 1,387 labeled compounds can predict properties for 33,000 EINECS substances via similarity networks . This "network effect" reduces experimental burdens by 95%, highlighting the scalability of computational toxicology.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing Einecs 295-957-6, and how should they be documented for reproducibility?
- Methodological Answer: Employ nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Document experimental parameters (e.g., solvent systems, column types, ionization methods) in alignment with reproducibility guidelines . For novel compounds, include full spectral data and purity metrics (e.g., ≥95% by HPLC) in supplementary materials, referencing IUPAC naming conventions .
Q. How can researchers synthesize this compound with high purity, and what steps ensure batch-to-batch consistency?
- Methodological Answer: Optimize reaction conditions (temperature, catalyst, solvent) using design-of-experiments (DoE) approaches. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ Fourier-transform infrared spectroscopy (FTIR). Purify via recrystallization or column chromatography, and validate purity using melting point analysis and HPLC. Document deviations from published protocols, citing prior synthesis methods where applicable .
Q. What key physicochemical properties of this compound are critical for experimental design?
- Methodological Answer: Prioritize solubility (in water and organic solvents), stability under varying pH/temperature, and partition coefficients (logP). Use differential scanning calorimetry (DSC) for thermal stability and UV-Vis spectroscopy for photodegradation studies. Cross-reference data with existing literature to identify gaps or confirm baseline properties .
Advanced Research Questions
Q. How can conflicting spectroscopic or chromatographic data for this compound be systematically resolved?
- Methodological Answer: Conduct a meta-analysis of published data to identify outliers. Replicate disputed experiments under controlled conditions, isolating variables (e.g., humidity, light exposure). Apply statistical tools like principal component analysis (PCA) to detect patterns in discrepancies. Report unresolved contradictions as limitations and propose validation studies .
Q. What experimental frameworks are suitable for studying degradation pathways of this compound under environmental stressors?
- Methodological Answer: Design accelerated stability studies using forced degradation (e.g., oxidative, hydrolytic, photolytic conditions). Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. Compare degradation kinetics across pH levels and validate findings with computational models (e.g., density functional theory for reaction mechanisms) .
Q. How can multi-omics approaches (e.g., metabolomics, proteomics) be integrated with traditional assays to explore mechanistic interactions of this compound?
- Methodological Answer: Combine in vitro assays (e.g., enzyme inhibition) with untargeted metabolomics to map biochemical pathways. Use bioinformatics tools (e.g., KEGG pathway analysis) to correlate compound effects with proteomic changes. Validate hypotheses via siRNA knockdown or CRISPR-Cas9 gene editing in model systems .
Methodological Best Practices
- Literature Review : Systematically catalog studies using tools like PRISMA flow diagrams, prioritizing peer-reviewed journals and avoiding non-indexed sources (e.g., ) .
- Data Integrity : Implement attention-check questions in surveys and use raw data archiving platforms (e.g., Zenodo) to ensure transparency .
- Ethical Reporting : Disclose funding sources and conflicts of interest in acknowledgments, adhering to journal-specific guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
